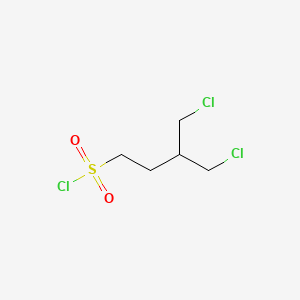

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2287288-00-8 . It has a molecular weight of 239.55 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, which includes “4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride”, often involves chlorosulfonation . This process is typically clean, economical, and environment-friendly . It uses readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis

The molecular formula of “4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride” is C4H8Cl2O2S . Its average mass is 191.076 Da and its monoisotopic mass is 189.962204 Da .Wissenschaftliche Forschungsanwendungen

Novel Catalyst for Synthesis

One significant application involves the use of a related compound, 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, as a novel nanosized N-sulfonic acid catalyst. This catalyst has been efficiently used for promoting one-pot synthesis of hexahydroquinolines via a multi-component condensation process under solvent-free conditions, showcasing excellent yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016). Similarly, it facilitated the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, biologically active compounds with pharmaceutical properties, under solvent-free conditions, indicating high yields and efficiency (Goli-Jolodar, Shirini, & Seddighi, 2018).

Friedel-Crafts Sulfonylation

Another application is observed in the Friedel-Crafts sulfonylation reaction, where 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, serving as unconventional reaction media and Lewis acid catalyst, facilitated the sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This reaction demonstrated enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Polyhydroquinoline Derivatives

The compound has been used in the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This process highlights the compound's utility in facilitating chemical reactions that yield products with potential pharmaceutical applications, emphasizing the versatility and efficacy of such sulfonic acid derivatives in organic synthesis (O. Goli-Jolodar, F. Shirini, & M. Seddighi, 2016).

Advanced Material Synthesis

Research on the synthesis and application of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s revealed how variations in the spacer group separating cationic and anionic moieties can modulate solubility and phase behavior in water and aqueous salt solutions. This work demonstrates the nuanced control over material properties achievable through molecular design, relevant to applications in biotechnology and material science (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Eigenschaften

IUPAC Name |

4-chloro-3-(chloromethyl)butane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3O2S/c6-3-5(4-7)1-2-11(8,9)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMAGRHUHEOCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(CCl)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)

![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)

![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)